Kainate Receptor Binding Affinity: (2R,4S) vs. (2S,4R) (SYM 2081) — A 20- to 23-Fold Potency Differential
In the foundational 1995 study resolving all four stereoisomers, the (2R,4S)-isomer inhibited [³H]kainate binding to rat cortical membranes with an IC₅₀ of approximately 820 nM, compared to approximately 35 nM for the (2S,4R)-isomer (SYM 2081), representing a greater than 20-fold reduction in potency [1]. A subsequent 1997 study using rat brain homogenates confirmed this differential: (2R,4S) IC₅₀ = 0.65 μM versus (2S,4R) IC₅₀ = 0.032 ± 0.003 μM, yielding a 20.3-fold difference [2]. By comparison, kainic acid itself exhibited an IC₅₀ of 0.013 μM, making (2R,4S) approximately 50-fold weaker than the natural product prototype [2].
| Evidence Dimension | [³H]Kainate binding inhibition (IC₅₀) at rat cortical/forebrain membranes |
|---|---|
| Target Compound Data | IC₅₀ = 820 nM (Gu 1995); IC₅₀ = 0.65 μM (Zhou 1997) |
| Comparator Or Baseline | (2S,4R)-SYM 2081: IC₅₀ ≈ 35 nM (Gu 1995); IC₅₀ = 0.032 μM (Zhou 1997); Kainic acid: IC₅₀ = 0.013 μM |
| Quantified Difference | ~20–23-fold less potent than (2S,4R); ~50–63-fold less potent than kainic acid |
| Conditions | Rat cortical/forebrain membrane [³H]kainate radioligand binding assay, ≥3 independent determinations |
Why This Matters
This 20-fold potency gap defines the (2R,4S)-isomer as the appropriate low-affinity enantiomeric control for experiments using SYM 2081, enabling rigorous stereochemical SAR interpretation; researchers procuring the wrong enantiomer would obtain qualitatively different pharmacological data.
- [1] Gu ZQ, Hesson DP, Pelletier JC, Maccecchini ML, Zhou LM, Skolnick P. Synthesis, resolution, and biological evaluation of the four stereoisomers of 4-methylglutamic acid: selective probes of kainate receptors. J Med Chem. 1995;38(14):2518-2520. PMID: 7629789. View Source
- [2] Zhou LM, Gu ZQ, Costa AM, Yamada KA, Mansson PE, Giordano T, Skolnick P, Jones KA. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. J Pharmacol Exp Ther. 1997;280(1):422-427. PMID: 8996224. View Source
